molecular formula C11H11NO3 B1397918 Methyl 2-(cyanomethyl)-3-methoxybenzoate CAS No. 145498-86-8

Methyl 2-(cyanomethyl)-3-methoxybenzoate

Cat. No.: B1397918
CAS No.: 145498-86-8
M. Wt: 205.21 g/mol
InChI Key: DAWBZAJVUJBYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(cyanomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzoic acid and contains a methoxy group, a cyanomethyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyanomethyl)-3-methoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with cyanomethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and cyanomethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyanomethyl)-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Methyl 2-(cyanomethyl)-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(cyanomethyl)-3-methoxybenzoate involves its interaction with various molecular targets. The ester and cyanomethyl groups can undergo hydrolysis and other reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can affect enzymatic pathways and cellular processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxybenzoate: Lacks the cyanomethyl group, making it less reactive in certain substitution reactions.

    Methyl 2-(cyanomethyl)benzoate: Lacks the methoxy group, affecting its overall reactivity and applications.

Uniqueness

Methyl 2-(cyanomethyl)-3-methoxybenzoate is unique due to the presence of both the methoxy and cyanomethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds .

Properties

IUPAC Name

methyl 2-(cyanomethyl)-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWBZAJVUJBYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733192
Record name Methyl 2-(cyanomethyl)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145498-86-8
Record name Methyl 2-(cyanomethyl)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(cyanomethyl)-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(cyanomethyl)-3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-(cyanomethyl)-3-methoxybenzoate
Reactant of Route 4
Methyl 2-(cyanomethyl)-3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(cyanomethyl)-3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(cyanomethyl)-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.